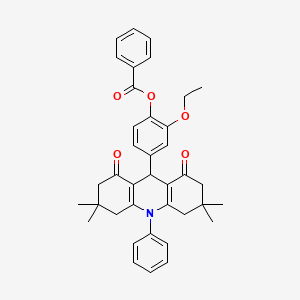![molecular formula C21H33N3O3 B6099141 1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B6099141.png)
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the furan and oxolane rings can modulate the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride: A similar compound with a furan ring and piperidine ring but different functional groups.
Piperidine derivatives: Various piperidine derivatives have been studied for their pharmacological properties.
Uniqueness
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is unique due to the combination of the furan, piperidine, and oxolane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c25-21(22-14-20-2-1-12-27-20)18-3-10-24(11-4-18)19-5-8-23(9-6-19)15-17-7-13-26-16-17/h7,13,16,18-20H,1-6,8-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJAMHRKDWVJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2,6-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6099060.png)
![N-[(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6099064.png)
![ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B6099065.png)
![3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B6099083.png)
![N-(2-fluorophenyl)-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6099084.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B6099092.png)
![(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)

![1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea](/img/structure/B6099131.png)
![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![3-(4-ETHOXY-3-METHOXYPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B6099150.png)
